molecular formula C4H11NaO2P B3262113 Sodium diethylphosphinate CAS No. 35160-38-4

Sodium diethylphosphinate

Cat. No.: B3262113
CAS No.: 35160-38-4
M. Wt: 145.09 g/mol
InChI Key: LQQZCRDKYVCYAW-UHFFFAOYSA-N
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Description

Sodium diethylphosphinate is an organophosphorus compound with the chemical formula C4H10NaO2P. It is widely recognized for its flame-retardant properties and is used in various industrial applications. This compound is particularly valued for its ability to enhance the thermal stability and flame resistance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethylphosphinate can be synthesized through a gas-liquid free radical addition reaction under atmospheric pressure. This involves the reaction of ethylene and sodium hypophosphite on a gas-liquid interface, resulting in a high-purity product . Another method involves the reaction of diethyl phosphorus chloride with sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced through hydrothermal synthesis. This method involves adjusting the releasing rate of aluminum ions, the molar ratio of hydroxide to aluminum ions, and the type of acid used . This process allows for the control of the morphology of the resulting product, which can range from random particles to rod-like or flower-like structures.

Chemical Reactions Analysis

Types of Reactions: Sodium diethylphosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while substitution reactions can produce various phosphinate derivatives.

Scientific Research Applications

Sodium diethylphosphinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to form a stable char layer, which significantly enhances the flame resistance of materials. Its versatility in various chemical reactions and applications makes it a valuable compound in both scientific research and industrial applications.

Properties

CAS No.

35160-38-4

Molecular Formula

C4H11NaO2P

Molecular Weight

145.09 g/mol

IUPAC Name

sodium;diethylphosphinate

InChI

InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

LQQZCRDKYVCYAW-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].[Na+]

Canonical SMILES

CCP(=O)(CC)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diethylphosphinate
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Sodium diethylphosphinate
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Sodium diethylphosphinate
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Sodium diethylphosphinate

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